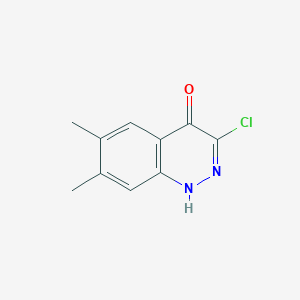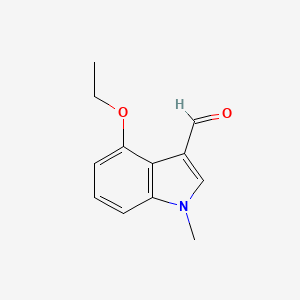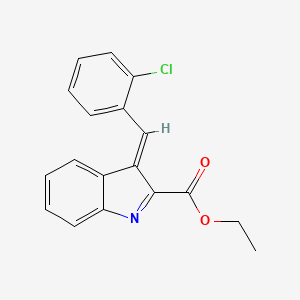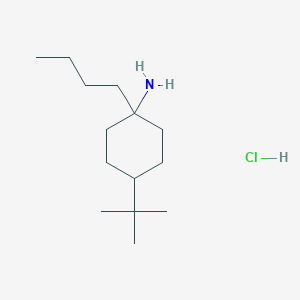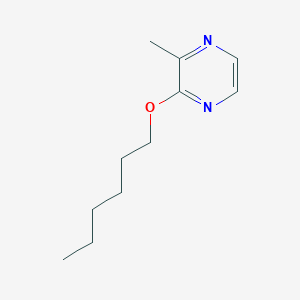
(Hexyloxy)methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexyloxy)methylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various industries, including food, pharmaceuticals, and agriculture .
Vorbereitungsmethoden
The synthesis of (Hexyloxy)methylpyrazine typically involves the reaction of pyrazine derivatives with hexyloxy compounds. . Industrial production methods often employ temperature-controlled processes to ensure high yield and purity. For example, a two-step preparation method involving biosynthesis and chemical reaction has been developed for similar pyrazine compounds .
Analyse Chemischer Reaktionen
(Hexyloxy)methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and N-bromosuccinimide for bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the alkyl side chains can lead to the formation of carboxylic acids .
Wissenschaftliche Forschungsanwendungen
(Hexyloxy)methylpyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a semiochemical, playing a role in intraspecific and interspecific communication among organisms . In medicine, pyrazine derivatives are known for their antibacterial, antiviral, and anticancer properties . Additionally, this compound is used in the food industry as a flavoring agent due to its distinctive aroma .
Wirkmechanismus
The mechanism of action of (Hexyloxy)methylpyrazine involves its interaction with various molecular targets and pathways. These actions contribute to their therapeutic effects in treating central nervous system diseases, such as Parkinson’s disease and Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
(Hexyloxy)methylpyrazine can be compared with other pyrazine derivatives, such as 2,5-dimethylpyrazine and tetramethylpyrazine. These compounds share similar aromatic ring structures but differ in their substituents, leading to variations in their biological activities and applications . For example, tetramethylpyrazine is known for its neuroprotective effects, while 2,5-dimethylpyrazine is commonly used as a flavoring agent .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological activities offer potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
93904-84-8 |
|---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-hexoxy-3-methylpyrazine |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h7-8H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
IOTVUKNWZQTXFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=NC=CN=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


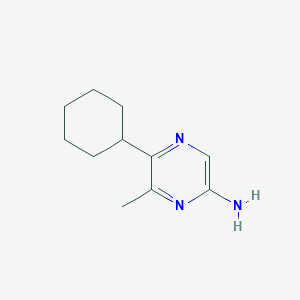

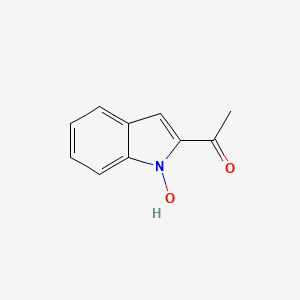

![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)

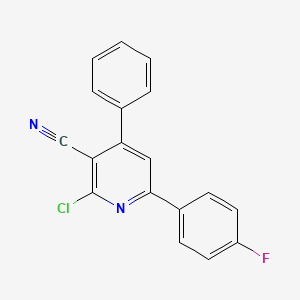

![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
